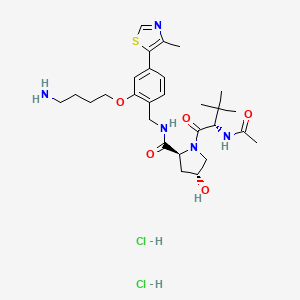

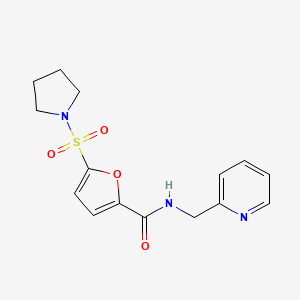

![molecular formula C18H14F3N3O4 B2725295 11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-66-0](/img/structure/B2725295.png)

11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

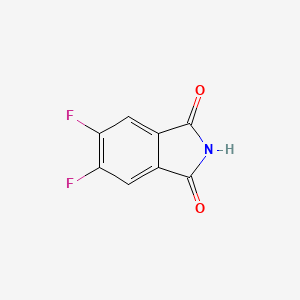

This compound is a complex organic molecule with multiple functional groups. It contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceuticals due to the unique properties of the trifluoromethyl group . The compound also contains a triazatricyclo group, which is a type of nitrogen-containing ring system .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reaction . The triazatricyclo ring system might be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group could potentially undergo reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, which could influence properties such as solubility and reactivity .Scientific Research Applications

Myocardial Oxygen Consumption and Blood Flow Measurement

A study utilized [1-carbon-11]acetate as a tracer for oxidative metabolism to noninvasively measure myocardial oxygen consumption (MVO2) and myocardial blood flow (MBF) with PET, validating a two-compartment model for [1-11C]acetate in humans. This approach shows the application of advanced chemical tracers in medical imaging and diagnostics (Sun et al., 1998).

Exposure to Environmental Chemicals

Research on human exposure to carcinogenic heterocyclic amines in food, and not formed endogenously, underlines the significance of understanding the environmental presence of complex chemical compounds and their impact on human health (Ushiyama et al., 1991).

Metabolism and Toxicity Studies

Studies on the metabolism and toxicity of specific compounds, such as Trimethyltin poisoning and its clinical symptoms, highlight the importance of chemical safety and toxicological assessments in occupational health and environmental safety (Fortemps et al., 1978).

Drug Metabolism and Excretion

Research into the metabolism and excretion of pharmaceutical compounds, like Ticagrelor, offers insight into drug design, pharmacokinetics, and the role of chemical analysis in developing safer and more effective medications (Teng et al., 2010).

Mechanism of Action

Target of Action

The compound contains a trifluoromethyl group , which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials

Mode of Action

Compounds with trifluoromethyl groups are often involved in radical trifluoromethylation of carbon-centered radical intermediates .

Pharmacokinetics

The presence of a trifluoromethyl group could potentially influence these properties, as this group is often used to improve the metabolic stability of pharmaceutical compounds .

properties

IUPAC Name |

11,13-dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4/c1-23-14-13(15(25)24(2)17(23)27)11(12-10(22-14)7-28-16(12)26)8-3-5-9(6-4-8)18(19,20)21/h3-6,11,22H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAUQSKEYLYMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

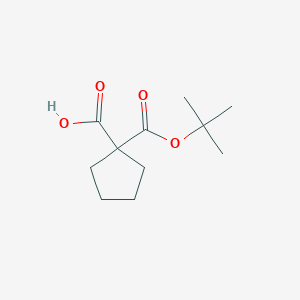

![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)

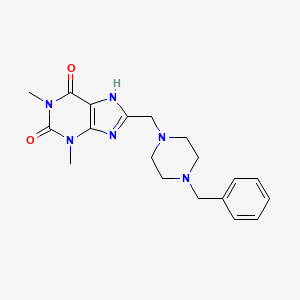

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)

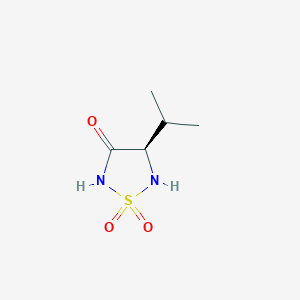

![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)